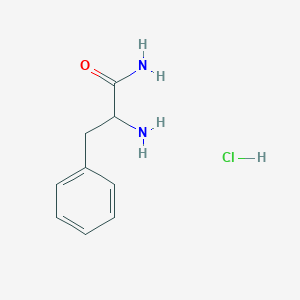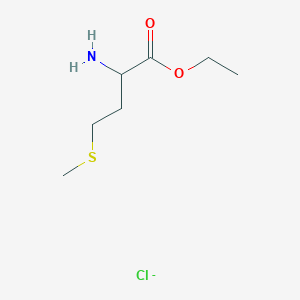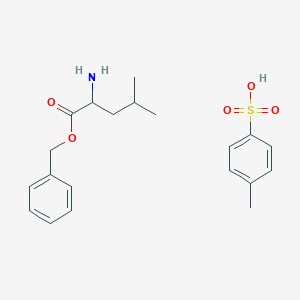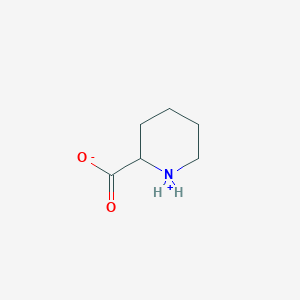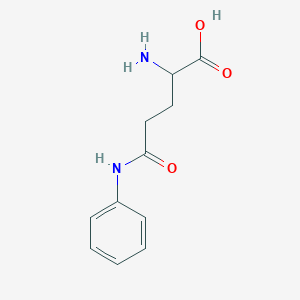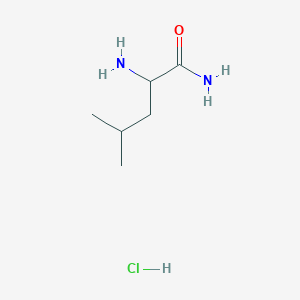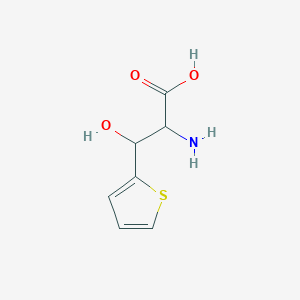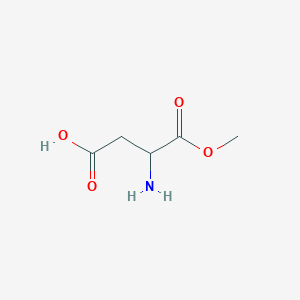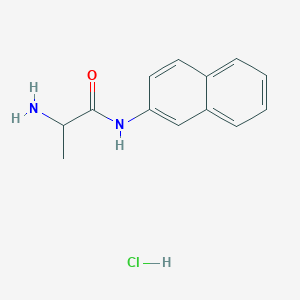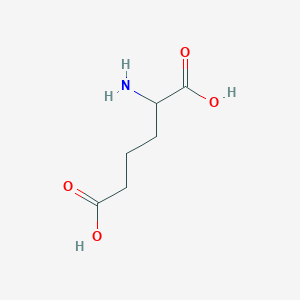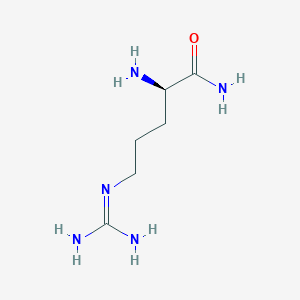
D-Arginine amide dihydrochloride
Übersicht
Beschreibung
D-Arginine amide dihydrochloride is a chemical compound with the molecular formula C6H17Cl2N5O . It is used in various studies and applications, particularly those involving the L-arginine/nitric oxide pathway .
Synthesis Analysis
The synthesis of D-Arginine amide dihydrochloride involves several steps. One method involves the hydrogenation of the corresponding pure compounds in methanol/HCl using Pd in activated charcoal as a catalyst . Another method involves the use of enzymes known as coronafacic acid ligases (CfaLs), which have been found to catalyze amide bond formation with a wide range of substrates .Molecular Structure Analysis
The molecular structure of D-Arginine amide dihydrochloride consists of 6 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, 5 nitrogen atoms, and 1 oxygen atom . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
D-Arginine amide dihydrochloride can undergo several types of chemical reactions. For instance, it can be modified using dicarbonyl compounds, a common method to identify functional or reactive arginine residues in proteins .Wissenschaftliche Forschungsanwendungen
1. Identification of Arginine Amidation Sites in Proteins
D-Arginine amide dihydrochloride plays a role in the identification of arginine amidation sites in proteins. A study by Naseer et al. (2020) discusses a novel predictor for identifying arginine amide (R-Amide) sites in proteins. This predictor integrates deep learning features and helps in understanding the mechanism of this modification in proteins.
2. Synthesis of Octa-D-Arginine Amide
The synthesis of octa-D-arginine amide, as a nonahydrochloride salt, is a notable application. Califano et al. (2005) Califano et al. (2005) approached its synthesis via a solution phase route. This synthesis is significant for its role in transporting active drugs through cell membranes and tissues.
3. Role in Electron Transfer Induced Dissociations
The behavior of arginine amide radicals, generated by electron transfer to protonated arginine amide cations, is another application. Chen and Tureček (2006) Chen and Tureček (2006) studied this, finding that these radicals are stable on a microsecond scale and undergo specific dissociations, providing insights into electron capture and transfer dissociations in peptides.
4. Inhibition of Furin by Polyarginine-Containing Peptides
D-Polyarginines, including those containing D-Arginine amide, are potent inhibitors of furin, a mammalian endoprotease. The study by Kacprzak et al. (2004) highlights the therapeutic potential of D-polyarginines in inhibiting furin, which is significant for treating pathogenic toxins and viral proliferation.
Zukünftige Richtungen
Research into D-Arginine amide dihydrochloride and related compounds is ongoing. Future directions may include the development of therapeutic peptides, which have shown promise in various applications . Additionally, the use of unnatural amino acids and peptidomimetics in the development of highly selective peptide linkers presents exciting future possibilities .
Wirkmechanismus
Target of Action
D-Arginine amide dihydrochloride, also known as D-Argininamide Dihydrochloride, is a derivative of D-arginine . D-arginine is the D-isomer of arginine, and only the L-form is physiologically active . The primary target of D-arginine is Creatine kinase M-type . This enzyme plays a crucial role in energy transduction in tissues with fluctuating energy demands by catalyzing the reversible transfer of phosphate between ATP and various phosphogens .
Mode of Action
It is known that arginine-based compounds interact with their targets and alter their structure and function . This interaction is mainly due to their cationic nature combined with their amphiphilic character .
Biochemical Pathways
D-Arginine amide dihydrochloride likely affects the arginine metabolism pathway. Arginine metabolism occurs via multiple pathways initiated by arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase . These pathways produce nitric oxide, polyamines, proline, glutamate, creatine, and agmatine, each having significant biological importance . One of the most important arginine catabolism pathways is the ADI pathway, which hydrolyzes arginine to ornithine, with the byproducts of ammonia, CO2, and ATP .
Pharmacokinetics
It is known that the absorption, distribution, metabolism, and elimination (adme) properties of a compound significantly impact its bioavailability .
Result of Action
The result of D-Arginine amide dihydrochloride’s action is the alteration of the microbial envelope’s structure and function . This alteration can lead to changes in the yeast-membrane permeability, which could be linked to viability loss and mixed-vesicle release .
Action Environment
The action of D-Arginine amide dihydrochloride can be influenced by environmental factors. For instance, in the context of microbial communities, D-Arginine amide dihydrochloride may function as part of a cooperative strategy to protect non-producing members from competing bacteria . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of other microbial species and the overall environmental context .
Eigenschaften
IUPAC Name |
(2R)-2-amino-5-(diaminomethylideneamino)pentanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5O.2ClH/c7-4(5(8)12)2-1-3-11-6(9)10;;/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11);2*1H/t4-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMQLFYWIDCFLC-RZFWHQLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)N)N)CN=C(N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)N)N)CN=C(N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659607 | |
| Record name | N~5~-(Diaminomethylidene)-D-ornithinamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Arginine amide dihydrochloride | |
CAS RN |
203308-91-2 | |
| Record name | N~5~-(Diaminomethylidene)-D-ornithinamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




